N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: is a complex organic compound that features both benzimidazole and chromone moieties. These structures are known for their diverse biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the chromone ring is a derivative of benzopyran with a ketone functional group.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-11-23(28)30-20-13-19(29-2)15(12-16(14)20)7-8-22(27)24-10-9-21-25-17-5-3-4-6-18(17)26-21/h3-6,11-13H,7-10H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
LKBLCLSPFHGIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Chromone Moiety: The chromone ring is usually synthesized through the cyclization of o-hydroxyacetophenone derivatives.
Coupling of Benzimidazole and Chromone: The final step involves coupling the benzimidazole and chromone moieties through an amide bond formation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the chromone moiety, converting the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Secondary alcohol derivatives of chromone.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA, inhibiting its replication and transcription. The chromone moiety can interact with enzymes, inhibiting their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the caspase pathway. It can also inhibit bacterial growth by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.
Chromone Derivatives: Compounds like flavonoids and coumarins share the chromone moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the combination of benzimidazole and chromone moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1574351-76-0 |
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
The compound features a benzimidazole moiety, which is known for its diverse biological activities including antibacterial, antifungal, and anticancer properties .
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential interactions with cancer cell pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer lines such as breast and colon cancer .
Case Study Example:
A derivative of benzimidazole demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial effects. Research indicates that compounds with a similar structural backbone exhibit strong activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | Staphylococcus aureus | 2 µg/ml |
| Benzimidazole Derivative B | Escherichia coli | 4 µg/ml |
| N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(7-methoxy...) | Staphylococcus aureus | TBD |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects. Benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Research Finding:
A study highlighted that certain benzimidazole compounds reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzimidazole Core : Known for broad-spectrum pharmacological properties.
- Methoxy and Methyl Substituents : These groups enhance lipophilicity and may improve bioavailability.
- Propanamide Linkage : This moiety may facilitate interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
